(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine involves reactions with sodium methoxide . Another related compound, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), is used to oxidize thiols to disulfides in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The molecular formula is C15H18N4O3. Further structural analysis would require more specific data such as X-ray diffraction .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, pytz interacts with thiol to accept one electron and produces an organosulphur radical . The reaction proceeds through the formation of an organosulphur radical .Scientific Research Applications
Antimicrobial Potential
This compound may have antimicrobial potential . It’s possible that the unique structure of this compound allows it to interact with bacterial cells in a way that inhibits their growth or kills them outright.
Anti-fibrosis Activity
Some compounds with similar structures have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests that our compound could potentially be used in the treatment of fibrotic diseases.
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its properties could be harnessed to create new drugs with improved efficacy, safety, and pharmacokinetic profiles.
Catalysis
The compound could potentially be used in catalysis. Its unique structure might allow it to act as a catalyst in certain chemical reactions, speeding up the reaction rate and increasing yield.
Material Synthesis
This compound could potentially be used in the synthesis of new materials. Its unique structure might allow it to form the basis of novel materials with desirable properties.
Chemical Research
Given its unique structure, this compound could be used in diverse scientific research. It could serve as a starting point for the synthesis of other complex molecules, or be used to study the properties and behaviors of similar compounds.
properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-18(25-8-5-4-6-15(25)21-13)19(26)24-9-7-14(12-24)27-17-11-20-10-16(22-17)23(2)3/h4-6,8,10-11,14H,7,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLCKYQXPZPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC(=CN=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
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